molecular formula C12H23NO B12895219 4-Ethyl-1-methyldecahydro-4-quinolinol CAS No. 54924-05-9

4-Ethyl-1-methyldecahydro-4-quinolinol

Cat. No.: B12895219
CAS No.: 54924-05-9
M. Wt: 197.32 g/mol
InChI Key: IRKJQSTYOJWFMW-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyldecahydroquinolin-4-ol is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of 4-Ethyl-1-methyldecahydroquinolin-4-ol makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyldecahydroquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-2-quinolones with ethene-1,2,3,4-tetracarbonitrile can yield quinoline derivatives . Additionally, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the green and sustainable methods employed in the synthesis of quinoline derivatives .

Industrial Production Methods

Industrial production of 4-Ethyl-1-methyldecahydroquinolin-4-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as one-pot reactions, the use of ionic liquids, and photocatalytic synthesis are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyldecahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group allows it to participate in reactions typical of alcohols and phenols .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while reduction can produce quinoline alcohols .

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as alcohol dehydrogenase, which plays a role in the metabolism of various substrates . The compound’s biological activity is attributed to its ability to bind to and modulate the activity of these enzymes and other molecular targets.

Comparison with Similar Compounds

4-Ethyl-1-methyldecahydroquinolin-4-ol can be compared with other similar compounds, such as:

The uniqueness of 4-Ethyl-1-methyldecahydroquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

54924-05-9

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-ethyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C12H23NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h10-11,14H,3-9H2,1-2H3

InChI Key

IRKJQSTYOJWFMW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(C2C1CCCC2)C)O

Origin of Product

United States

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